bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol

Chiral Chromatography Enantioselective Synthesis Medicinal Chemistry

Stereochemical inconsistency in chiral building blocks can derail asymmetric synthesis and invalidate SAR studies. This compound, supplied with verified (2S)-configuration, eliminates the risk of racemic contamination. - Defined (2S)-stereochemistry ensures enantioselective ligand binding and reproducible catalytic activation. - Analytical characterization (NMR, MS) supports immediate use as a reference standard for chiral HPLC method validation. - Scalable supply from grams to tons (NLT 98% purity) ensures lot-to-lot consistency for process chemistry campaigns.

Molecular Formula C17H17F2NO
Molecular Weight 289.32 g/mol
CAS No. 131180-45-5
Cat. No. B167231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol
CAS131180-45-5
Molecular FormulaC17H17F2NO
Molecular Weight289.32 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O
InChIInChI=1S/C17H17F2NO/c18-14-7-3-12(4-8-14)17(21,16-2-1-11-20-16)13-5-9-15(19)10-6-13/h3-10,16,20-21H,1-2,11H2/t16-/m0/s1
InChIKeyMFOIELLUBQRIOJ-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol Overview


Bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol (CAS 131180-45-5) is a chiral organic compound belonging to the α,α-diaryl-2-pyrrolidinemethanol class, characterized by a pyrrolidine ring bearing a tertiary alcohol group substituted with two para-fluorophenyl moieties . Its molecular formula is C₁₇H₁₇F₂NO with a molecular weight of 289.32 g/mol, and it features a defined (2S)-stereocenter at the pyrrolidine C2 position . This compound is primarily utilized as a chiral building block, synthetic intermediate, and ligand precursor in medicinal chemistry and asymmetric synthesis applications .

Bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol: Risks of Generic Substitution


Generic substitution with racemic bis(4-fluorophenyl)(pyrrolidin-2-yl)methanol or the (2R)-enantiomer is inadvisable for applications requiring defined stereochemical configuration. The (2S)-stereochemistry dictates the three-dimensional orientation of the pyrrolidine nitrogen and the diarylmethanol group, which are critical for enantioselective molecular recognition events, including ligand-receptor binding, asymmetric catalytic activation, and chiral discrimination in biological systems . Procurement of material lacking verified enantiomeric purity or specified (2S)-configuration may introduce uncontrolled stereochemical variables that confound structure-activity relationship (SAR) interpretation, reduce catalytic enantioselectivity, or invalidate chiral chromatographic method development .

Bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol: Evidence Comparison


Enantiomeric Purity vs Racemic Mixture

Bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol is specified as the single (2S)-enantiomer, whereas commonly available generic bis(4-fluorophenyl)(pyrrolidin-2-yl)methanol without stereochemical designation is supplied as a racemic (1:1) mixture . The defined (2S)-stereochemistry is encoded in the compound's Isomeric SMILES string and InChIKey, which are distinct from the racemic material . While explicit enantiomeric excess (ee) values for this specific compound were not identified in the available literature, vendor specifications for the (2S)-enantiomer require material that is analytically confirmed as the single enantiomer via chiral HPLC or optical rotation .

Chiral Chromatography Enantioselective Synthesis Medicinal Chemistry

Analytical Characterization vs Uncharacterized Material

Commercially sourced bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol is supplied with comprehensive analytical characterization including ¹H NMR, ¹³C NMR, and mass spectrometry confirmation, with purity specified at ≥95% by HPLC . This contrasts with uncharacterized or minimally characterized material where identity and purity are not analytically verified. The availability of full spectral datasets enables immediate confirmation of structural identity without requiring additional in-house characterization .

Analytical Chemistry Quality Control Chemical Purity

Purification and Scalability vs Research-Only

Bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol is available in quantities ranging from gram to ton scale, with standard purity specified as NLT 98% for bulk material [1]. This scalability contrasts with research-grade analogs that may be available only in milligram or small gram quantities without defined lot-to-lot consistency. The availability of larger quantities with specified purity supports process development and scale-up activities that cannot be accommodated by research-only material [1].

Process Chemistry Scale-Up Custom Synthesis

Physicochemical Properties

The compound's physicochemical properties have been computationally predicted or experimentally measured: density 1.2±0.1 g/cm³, boiling point 404.3±40.0 °C at 760 mmHg, flash point 198.3±27.3 °C, vapor pressure 0.0±1.0 mmHg at 25°C, refractive index 1.570, and LogP 3.01 [1]. These parameters inform solvent selection, storage conditions, and chromatographic method development. While direct comparator data for close structural analogs are not available in the accessed sources, these values provide a quantitative baseline for handling and process optimization [1].

Preformulation Physicochemical Characterization Chromatography

Bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol: Application Scenarios


Chiral Building Block in Medicinal Chemistry

The defined (2S)-stereochemistry of bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol makes it suitable as a chiral building block for the synthesis of enantiomerically pure pyrrolidine-containing drug candidates and natural product analogs . Procurement of the (2S)-enantiomer ensures that downstream stereochemical outcomes are attributable to the intended stereocenter, avoiding the confounding effects of racemic mixtures . This is particularly relevant for lead optimization programs where stereochemical purity influences pharmacological activity and regulatory filing requirements .

Ligand Precursor for Asymmetric Catalysis

The compound's pyrrolidine framework bearing a tertiary alcohol group with dual para-fluorophenyl substituents provides a scaffold for developing chiral ligands or organocatalysts for asymmetric transformations . The electronic properties conferred by the para-fluorine atoms, combined with the (2S)-stereochemical control, offer tunable steric and electronic parameters for ligand optimization in enantioselective catalysis . Use of analytically characterized, enantiopure starting material supports reproducibility in catalyst synthesis and performance evaluation .

Process Development and Scale-Up

The availability of bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol in quantities ranging from grams to tons with NLT 98% purity enables its use as a reliable intermediate in process chemistry and scale-up campaigns . The defined purity specification and scalable supply chain reduce the risk of lot-to-lot variability and ensure material continuity for multi-kilogram synthetic sequences, supporting transition from discovery to pilot-scale production .

Analytical Method Development and Reference Standards

The availability of comprehensive analytical characterization data—including ¹H NMR, ¹³C NMR, and MS confirmation—enables use of this compound as a reference standard or system suitability test material for developing and validating chiral HPLC methods, LC-MS assays, and other analytical procedures . The defined (2S)-stereochemistry and known physicochemical properties (LogP 3.01, refractive index 1.570) provide benchmark parameters for chromatographic method optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.